molecular formula C15H17N3O B7499517 [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone

[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone

Numéro de catalogue: B7499517
Poids moléculaire: 255.31 g/mol
Clé InChI: UPWYYAJGQKWTNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone, also known as PPM1K, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. This compound has been shown to be effective in inhibiting the activity of protein phosphatase magnesium-dependent 1K (PPM1K), which is involved in various cellular processes such as DNA damage response, cell cycle regulation, and apoptosis.

Mécanisme D'action

[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors work by inhibiting the activity of this compound, which is a protein phosphatase that dephosphorylates various proteins involved in cellular processes such as DNA damage response, cell cycle regulation, and apoptosis. By inhibiting this compound, this compound inhibitors can enhance the efficacy of chemotherapy drugs and radiation therapy in cancer cells, protect neurons from oxidative stress and apoptosis in neurodegenerative diseases, and improve cardiac function in cardiovascular diseases.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibitors can enhance the efficacy of chemotherapy drugs and radiation therapy by inhibiting DNA damage response pathways. In neurodegenerative diseases, this compound inhibitors can protect neurons from oxidative stress and apoptosis by regulating calcium signaling pathways. In cardiovascular diseases, this compound inhibitors can improve cardiac function by regulating calcium signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors have several advantages for lab experiments. They are small molecules that can easily penetrate cells and tissues, making them ideal for in vitro and in vivo studies. They are also highly specific for this compound, which reduces the risk of off-target effects. However, this compound inhibitors also have limitations. They can be difficult to synthesize, and their efficacy and toxicity profiles may vary depending on the cell type and disease model used.

Orientations Futures

There are several future directions for [4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone research. One direction is to develop more potent and selective this compound inhibitors that can be used in clinical trials. Another direction is to investigate the role of this compound in other cellular processes and diseases. Additionally, the development of this compound inhibitors as imaging agents for cancer diagnosis and treatment monitoring is an area of active research. Finally, the use of this compound inhibitors in combination with other drugs and therapies is an area of interest for future studies.

Méthodes De Synthèse

[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-(pyrazol-1-ylmethyl)phenylamine with pyrrolidine-1-carboxylic acid followed by the addition of methanesulfonyl chloride. The resulting compound is then purified using column chromatography to obtain this compound inhibitor.

Applications De Recherche Scientifique

[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone inhibitors have been found to have potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound inhibitors have been shown to enhance the efficacy of chemotherapy drugs and radiation therapy by inhibiting DNA damage response pathways. In neurodegenerative diseases, this compound inhibitors have been found to protect neurons from oxidative stress and apoptosis. In cardiovascular diseases, this compound inhibitors have been shown to improve cardiac function by regulating calcium signaling pathways.

Propriétés

IUPAC Name

[4-(pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(17-9-1-2-10-17)14-6-4-13(5-7-14)12-18-11-3-8-16-18/h3-8,11H,1-2,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWYYAJGQKWTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.